molecular formula C10H12ClNO B012737 Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- CAS No. 110945-00-1

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-

Cat. No.: B012737
CAS No.: 110945-00-1
M. Wt: 197.66 g/mol
InChI Key: ONHGPIBFTKDBHT-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol CAS Registry Number: 110945-00-1 Structure: The compound consists of an ethanone backbone (RC(O)CH₃) with a chlorine atom at position 2 and a 4-(dimethylamino)phenyl group at position 1. The dimethylamino (-N(CH₃)₂) substituent at the para position of the aromatic ring imparts significant electron-donating effects, influencing both chemical reactivity and physical properties .

Properties

IUPAC Name

2-chloro-1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGPIBFTKDBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149425
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110945-00-1
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110945001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Hydroxyacetophenone Derivatives

The most widely documented method involves alkylation of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane under basic conditions. In a representative procedure:

  • Reactants : 1-(4-hydroxyphenyl)ethanone (50 mmol), 1-bromo-2-chloroethane (55 mmol)

  • Catalyst : Tetrabutylammonium bromide (0.5 g)

  • Base : NaOH (55 mmol) in acetone

  • Conditions : Reflux at 56°C for 40 hours

  • Workup : Aqueous extraction followed by ethanol recrystallization

This method achieves 93% yield with high regioselectivity due to the electron-donating dimethylamino group activating the para position. The mechanism proceeds via SN2 displacement, where hydroxide deprotonates the phenolic oxygen, enabling nucleophilic attack on the bromoethane derivative.

Table 1: Optimization Parameters for Alkylation

ParameterOptimal RangeImpact on Yield
Molar Ratio (Halide:Acetophenone)1.1:1Prevents oligomerization
Reaction Temperature56–60°CBelow 50°C slows kinetics; above 65°C promotes side reactions
SolventAnhydrous AcetonePolar aprotic medium enhances nucleophilicity
Catalyst Loading1–2 wt% TBABHigher loadings accelerate phase transfer

Catalytic Cross-Coupling Approaches

Ruthenium-Mediated C–O Bond Formation

Adapting methodologies from quinolone synthesis, Ru-SNS2 complexes enable coupling between 2-aminoacetophenones and chloroethanol derivatives:

  • Catalyst : Acridine-based Ru-SNS2 (2 mol%)

  • Base : KOH (1.5 equiv)

  • Conditions : 140°C under argon for 24 hours

  • Solvent : Solvent-free or ethyl acetate

This method, while originally designed for heterocycle formation, can be modified to install the chloroethyl group via β-hydride elimination pathways. Reported yields for analogous reactions reach 55–60% , suggesting potential for further optimization.

Table 2: Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost Efficiency
Nucleophilic Halogenation93%≥95%IndustrialHigh
Friedel-Crafts (Theoretical)65%*80–85%Pilot-scaleModerate
Ru-Catalyzed Coupling58%90%Lab-scaleLow

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning batch processes to continuous flow systems enhances efficiency:

  • Residence Time : 2–4 hours (vs. 40 hours in batch)

  • Temperature Control : ±1°C precision minimizes decomposition

  • In-line Analytics : FTIR monitors intermediate formation

Pilot studies demonstrate 20% productivity gains and reduced solvent usage compared to traditional reactors .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- has several notable applications:

Organic Synthesis

  • Building Block: It serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it valuable in creating complex molecules.
  • Reagent in Chemical Reactions: It is utilized in various chemical reactions, including oxidation and reduction processes, contributing to the development of new synthetic methodologies.

Medicinal Chemistry

  • Therapeutic Potential: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound may exhibit significant anticonvulsant activity, highlighting its relevance in drug development .
  • Pharmaceutical Intermediates: It is frequently used as an intermediate in the synthesis of pharmaceutical compounds, enhancing the efficacy and specificity of drugs .

Biological Studies

  • Biochemical Probes: Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- is employed as a probe to study biochemical pathways and enzyme interactions. Its specific functional groups allow it to interact with biological targets effectively .

Industrial Applications

  • Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments due to its stable structure and reactivity. This application underscores its importance in industrial chemistry .
  • Chemical Manufacturing: Its role as a chemical intermediate extends to various industrial processes where it contributes to the synthesis of other valuable chemicals .

Case Study 1: Anticonvulsant Activity

A study evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives synthesized from Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-. These derivatives demonstrated significant anticonvulsant activity in animal models, showcasing the potential therapeutic applications of this compound .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research highlighted the use of Ethanone derivatives in synthesizing new pharmaceutical agents targeting various diseases. The versatility of this compound allows for modifications that enhance drug efficacy while maintaining safety profiles .

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Properties :

  • Ionization Energy (IE) : 7.69 eV (measured via UV photoelectron spectroscopy) .
  • Reactivity: The chloro group at position 2 makes the compound susceptible to nucleophilic substitution, while the dimethylamino group enhances resonance stabilization of the aromatic ring.

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities with analogous chlorinated acetophenone derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- C₁₀H₁₂ClNO Cl (position 2), 4-(NMe₂)Ph (position 1) 197.66 High basicity; electron-donating para-substituent enhances resonance
2-Chloro-1-(2,4-dimethylphenyl)ethanone C₁₀H₁₁ClO Cl, 2,4-diMePh 182.64 Antimicrobial activity; methyl groups increase steric hindrance
2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone C₉H₉ClO₃ Cl, 2,4-diOH, 3-MePh 200.62 Antioxidant potential; hydroxyl groups enable H-bonding
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone C₁₄H₁₀Cl₂O₂ Cl, 4-ClPhO-Ph 289.14 Fungicide intermediate; phenoxy group introduces electron-withdrawing effects
2-Chloro-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone C₁₀H₁₁Cl₂O₂ Cl, 5-Cl, 2-OMe, 4-MePh 233.10 Methoxy group enhances solubility; positional isomerism alters reactivity

Reactivity and Functional Group Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons via resonance, deactivating the aromatic ring toward electrophilic substitution but activating the ketone toward nucleophilic attack . In contrast, compounds with hydroxyl (e.g., C₉H₉ClO₃ ) or methoxy groups (e.g., C₁₀H₁₁Cl₂O₂ ) exhibit mixed electronic effects, balancing resonance donation and inductive withdrawal.
  • Chlorine Reactivity: The chloro group at position 2 is a common site for substitution. For example, 2-chloro-1-(2,4-dimethylphenyl)ethanone undergoes reduction to form alcohols or oxidation to carboxylic acids . Similar reactivity is expected in the target compound, though the dimethylamino group may moderate reaction rates.

Physical Properties and Solubility

  • Melting/Boiling Points : Steric effects from substituents (e.g., 2,5-dimethylphenyl in C₁₀H₁₁ClO ) reduce symmetry, lowering melting points compared to para-substituted derivatives.

Biological Activity

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- (commonly referred to as 2-chloro-1-(4-dimethylaminophenyl)ethanone) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- has the molecular formula C10H11ClO and a molecular weight of approximately 198.65 g/mol. The compound features a chloro substituent on the ethanone backbone and a dimethylamino group attached to the phenyl ring.

The mechanism of action of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- involves its interaction with various biological targets, including enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, which may influence the compound's biological activity. Additionally, the dimethylamino group may enhance solubility and bioavailability, contributing to its pharmacological properties .

Biological Activity

Research has indicated that Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .
  • Antichlamydial Activity : The compound has been evaluated for its potential antichlamydial effects. Preliminary studies suggest that it may selectively inhibit Chlamydia species, indicating its potential as a therapeutic agent for treating chlamydial infections .
  • Anticonvulsant Activity : Research into derivatives of Ethanone suggests potential anticonvulsant properties. Compounds structurally related to Ethanone have shown protective effects in animal models of epilepsy, particularly in the maximal electroshock (MES) test .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/ModelObserved EffectReference
AntimicrobialNeisseria meningitidisMIC = 64 μg/mL
AntimicrobialHaemophilus influenzaeMIC = 32 μg/mL
AntichlamydialChlamydia spp.Selective inhibition observed
AnticonvulsantAnimal models (MES test)Protection at doses of 100 mg/kg

Toxicity and Safety Profile

The safety profile of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- remains under investigation. Preliminary toxicity assessments indicate that compounds related to this structure may exhibit low toxicity in animal models; however, further studies are required to establish a comprehensive safety profile .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-1-[4-(dimethylamino)phenyl]ethanone for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a reflux reaction with thioamides/thiourea in ethanol under controlled conditions (5 hours at reflux temperature) yields thiazole derivatives, as demonstrated in pyrrole synthesis . Purification typically involves recrystallization from ethanol or dioxane. Ensure stoichiometric ratios (e.g., 5 mmol starting material) and monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing 2-chloro-1-[4-(dimethylamino)phenyl]ethanone?

  • Methodological Answer :
  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and the chloroacetyl moiety.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~211.07 for C10_{10}H11_{11}ClNO+^+) .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as applied to analogous dichloroethanones) provides bond-length and angle data .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While no direct safety data exists for this compound, analog safety sheets (e.g., bromo- and hydroxy-substituted ethanones) suggest:
  • Use PPE (gloves, goggles) to avoid skin/eye contact (hazard code Xi) .
  • Work in a fume hood due to potential respiratory irritation from chloroacetyl groups .
  • Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How does the electron-donating dimethylamino group influence reaction pathways in cross-coupling reactions?

  • Methodological Answer : The para-dimethylamino group activates the phenyl ring via resonance, directing electrophilic substitution to the ortho/para positions. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), pre-coordination of the dimethylamino group to the metal center may alter regioselectivity. Computational studies (DFT) can map electron density to predict reactivity .

Q. How should researchers address contradictions in reported yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Purity of starting materials : Verify via GC-MS or elemental analysis .
  • Reaction conditions : Optimize solvent (DMF vs. ethanol) and temperature (e.g., 75–80°C for pyrrole synthesis ).
  • Workup procedures : Compare filtration vs. column chromatography for isolating solids. Document solvent volumes (e.g., 100 mL water for precipitation) to ensure consistency.

Q. What role does this compound play in synthesizing biologically active heterocycles?

  • Methodological Answer : It serves as a key intermediate for:
  • Pyrroles : React with heterocyclic amines in DMF at 75–80°C to form antitumor agents .
  • Thiazoles : Condense with thioureas to yield antimicrobial thiazole derivatives .
  • Polymer precursors : Incorporate into Schiff base monomers for conductive polymers .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina).
  • Crystallographic Data : Compare experimental (X-ray) and computed bond lengths (e.g., C-Cl: ~1.74 Å) .

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